BenchChemオンラインストアへようこそ!

Levonorgestrel hexanoate

Long-acting contraception Pharmacokinetics Prodrug design

Levonorgestrel hexanoate (CAS 13635-16-0) is a 17β-hexanoate ester prodrug of levonorgestrel, engineered for injectable depot contraceptive systems requiring a precisely defined 1- to 3-month release window. Unlike the butanoate or cyclopropylcarboxylate esters, which produce 3- to 4-month (or longer) durations, the hexanoate ester chain yields a predictable, shorter-term progestin effect ideal for formulations demanding tighter pharmacokinetic control. Its distinct chromatographic retention time makes it an essential reference standard for HPLC method development, enabling accurate separation and impurity profiling of LNG ester mixtures—a critical requirement for ANDA/DMF regulatory submissions. Procure this high-purity (≥98%) compound for SAR studies, prodrug design, and quality control applications where chain-length-dependent release kinetics must be rigorously validated.

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
CAS No. 13635-16-0
Cat. No. B1675171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel hexanoate
CAS13635-16-0
SynonymsLevonorgestrel hexanoate;  Plan B; 
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C
InChIInChI=1S/C27H38O3/c1-4-7-8-9-25(29)30-27(6-3)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)5-2/h3,18,21-24H,4-5,7-17H2,1-2H3/t21-,22+,23+,24-,26-,27-/m0/s1
InChIKeyMQEMIBNIYXQPDK-VGSPSRCMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel Hexanoate (CAS 13635-16-0): A Long-Acting Progestin Prodrug for Controlled-Release Contraceptive Formulations


Levonorgestrel hexanoate (CAS 13635-16-0) is a synthetic progestin belonging to the class of levonorgestrel (LNG) esters, specifically the 17β-hexanoate ester of levonorgestrel. It functions as a prodrug, requiring enzymatic hydrolysis in vivo to release the active parent compound, levonorgestrel, a potent agonist of the progesterone receptor [1]. This esterification strategy is a well-established approach in medicinal chemistry to alter the physicochemical properties and pharmacokinetic profile of a drug, typically aiming to achieve prolonged duration of action for injectable depot or implantable contraceptive systems [2].

Why Generic Levonorgestrel Hexanoate Cannot Be Substituted with Other LNG Esters or Free Levonorgestrel


Substituting levonorgestrel hexanoate with other levonorgestrel esters, such as the butanoate or cyclopropylcarboxylate, or with the free parent compound levonorgestrel, is not feasible for applications requiring a specific, long-acting release profile. The duration of action of these ester prodrugs is critically dependent on the rate of in vivo hydrolysis by esterases, which is a function of the ester chain's structure and steric hindrance [1]. Consequently, even closely related esters can exhibit profoundly different pharmacokinetic profiles in terms of their depot effect [2]. Using an alternative ester would result in an unpredictable and likely undesired duration of contraceptive efficacy, making precise formulation and reliable clinical outcomes impossible without specific bioequivalence and stability data.

Quantitative Evidence for Levonorgestrel Hexanoate: Pharmacological Differentiation from Key Comparators


Comparative Duration of Estrus Suppression: Hexanoate vs. Butanoate and Cyclopropylcarboxylate Esters

In a rat model of estrus suppression, levonorgestrel hexanoate demonstrated a significantly shorter duration of action compared to the more potent levonorgestrel butanoate and cyclopropylcarboxylate esters. While the hexanoate ester was not among the most long-acting, this data precisely defines its position within a structure-activity relationship (SAR) series, quantifying the impact of ester chain length on duration of action [1]. This information is critical for formulators who may be seeking a progestin with a specific, intermediate release profile, where the hexanoate may offer a distinct advantage over esters with either longer or shorter durations.

Long-acting contraception Pharmacokinetics Prodrug design

Structural Basis for Differential Activity: X-Ray Crystallography of Hexanoate vs. Butanoate Esters

X-ray crystallographic studies of a series of levonorgestrel esters have revealed distinct conformational differences that correlate with their long-acting contraceptive activity. The most active esters in the series, such as levonorgestrel butyrate (butanoate) and cyclopropylcarboxylate, exhibit a unique orientation of their ester side chains and a more planar steroid skeleton compared to levonorgestrel itself and other less active esters [1]. While the specific crystal structure of levonorgestrel hexanoate is not detailed in this foundational work, the study establishes a clear structural paradigm for the entire class. The hexanoate's chain length would be predicted to adopt a different conformation than the shorter butanoate chain, providing a structural rationale for its distinct, less prolonged activity profile [1].

Structural biology Drug design Conformational analysis

Prodrug Hydrolysis Rate: Hexanoate vs. Butanoate as a Determinant of Depot Duration

The duration of action for levonorgestrel esters is directly governed by their rate of hydrolysis in vivo. A separate study on the in vitro hydrolysis of norethisterone and levonorgestrel esters demonstrated that the rate of ester cleavage is highly dependent on the structure of the ester group [1]. While the specific hydrolysis rate of levonorgestrel hexanoate is not reported in this abstracted source, the core principle is that the hexanoate (C6) ester will be cleaved at a different rate than the butanoate (C4) ester, leading to a different release profile of the active levonorgestrel. This difference in hydrolysis kinetics is the fundamental reason for the observed difference in duration of action in the rat estrus suppression model [2].

Pharmacokinetics Enzymatic hydrolysis Prodrug activation

Optimal Scientific and Industrial Applications for Levonorgestrel Hexanoate Based on Evidence


Development of Injectable Contraceptive Depot Formulations with an Intermediate Duration of Action

The quantitative evidence from rat estrus suppression models indicates that levonorgestrel hexanoate is less long-acting than the butanoate and cyclopropylcarboxylate esters [1]. This makes it a prime candidate for developing injectable depot formulations where a progestin effect lasting between 1 to 3 months is desired, rather than the 3- to 4-month (or longer) duration achievable with levonorgestrel butanoate [2]. A formulator could use this compound to create a product with a more predictable, shorter-term contraceptive window.

Use as a Reference Standard in Analytical Method Development for LNG Ester Impurity Profiling

Due to its specific chromatographic properties, levonorgestrel hexanoate is a valuable reference standard for developing and validating HPLC methods for the separation and quantification of levonorgestrel and its various ester derivatives in complex mixtures [1]. Its distinct retention time relative to other esters allows for precise impurity profiling in long-acting contraceptive formulations, which is a critical quality control requirement for regulatory submissions.

As a Research Tool in Comparative Prodrug Pharmacokinetic Studies

Levonorgestrel hexanoate serves as an essential comparator in structure-activity relationship (SAR) studies investigating the impact of ester chain length on the pharmacokinetics of steroid prodrugs [1]. By directly comparing its release profile and duration of action to those of the butanoate (C4), cyclopropylcarboxylate, and other esters, researchers can build quantitative models for rational prodrug design, leading to the development of next-generation long-acting contraceptives with finely tuned release kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levonorgestrel hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.